molecular formula C17H23ClN2S B12747631 1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride CAS No. 109793-72-8

1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride

Cat. No.: B12747631
CAS No.: 109793-72-8
M. Wt: 322.9 g/mol
InChI Key: NURNIXYAORYEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the methylthio group and the propyl-tetrahydropyridinyl moiety. Common reagents and catalysts used in these reactions include:

    Indole synthesis: Fischer indole synthesis or Bartoli indole synthesis.

    Methylthio group introduction: Methylthiolation using methylthiolating agents like methyl iodide and thiourea.

    Propyl-tetrahydropyridinyl moiety: Alkylation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of robust catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the pyridinyl ring to a piperidine ring.

    Substitution: Electrophilic substitution on the indole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1H-Indole, 5-(methylthio)-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible development as a therapeutic agent for treating diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 5-(methylthio)-: Similar structure but without the propyl-tetrahydropyridinyl moiety.

    3-(1-Propyl-1,2,3,6-tetrahydro-4-pyridinyl)-: Similar structure but without the indole core.

    Indole derivatives: Compounds like tryptophan, serotonin, and melatonin.

Uniqueness

The unique combination of the indole core, methylthio group, and propyl-tetrahydropyridinyl moiety gives this compound distinct chemical and biological properties, potentially leading to unique applications and effects.

Properties

CAS No.

109793-72-8

Molecular Formula

C17H23ClN2S

Molecular Weight

322.9 g/mol

IUPAC Name

5-methylsulfanyl-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride

InChI

InChI=1S/C17H22N2S.ClH/c1-3-8-19-9-6-13(7-10-19)16-12-18-17-5-4-14(20-2)11-15(16)17;/h4-6,11-12,18H,3,7-10H2,1-2H3;1H

InChI Key

NURNIXYAORYEMY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)SC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.